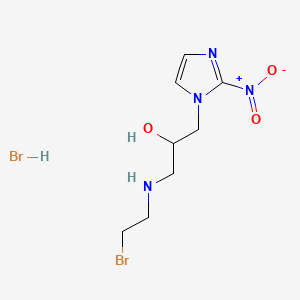![molecular formula C185H286N52O58S2 B10837349 4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TM30339 is an analogue of the natural hormone Pancreatic Polypeptide, which is released in connection with meals. TM30339 works through the same receptor as the natural satiety hormone, Pancreatic Polypeptide, but TM30339 has improved properties compared with Pancreatic Polypeptide. TM30339 mimics a natural satiety signal from the gastrointestinal system involved in the regulation of food intake in humans. It has been developed for the treatment of obesity .
Métodos De Preparación
The preparation methods for TM30339 involve synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The specific synthetic routes and reaction conditions are proprietary and detailed in patents . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
Análisis De Reacciones Químicas
TM30339 undergoes various chemical reactions, including:
Oxidation: TM30339 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within TM30339.
Substitution: TM30339 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
TM30339 has several scientific research applications, including:
Chemistry: TM30339 is used in the study of receptor-ligand interactions and the development of receptor-specific drugs.
Biology: TM30339 is used to study the regulation of food intake and energy balance in biological systems.
Medicine: TM30339 is being investigated for its potential use in the treatment of obesity and related metabolic disorders
Industry: TM30339 is used in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
TM30339 works through the Y4 receptor, similar to the natural satiety hormone Pancreatic Polypeptide. It mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in humans. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long-term body weight reduction .
Comparación Con Compuestos Similares
TM30339 is compared with other similar compounds such as Obinepitide, which is a dual-analogue of Peptide YY3-36 and Pancreatic Polypeptide. While both compounds target the Y4 receptor, TM30339 has improved properties over Pancreatic Polypeptide, making it more effective in regulating food intake and reducing body weight . Other similar compounds include various analogues of Pancreatic Polypeptide and Peptide YY, each with unique properties and mechanisms of action.
Propiedades
| TM30339 works through the Y4 receptor like the natural satiety hormone, Pancreatic Polypeptide, PP, but TM30339 has improved properties over PP. Thus, TM30339 mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in man. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long term body weight reduction. | |
Fórmula molecular |
C185H286N52O58S2 |
Peso molecular |
4231 g/mol |
Nombre IUPAC |
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C185H286N52O58S2/c1-20-92(10)144(172(282)222-122(83-136(189)246)161(271)213-115(64-75-297-19)158(268)218-120(78-90(6)7)163(273)229-146(99(17)239)181(292)295-231-117(33-24-68-202-185(197)198)175(285)236-72-27-36-131(236)167(277)214-110(32-23-67-201-184(195)196)154(264)224-126(178(288)289)81-102-43-51-106(242)52-44-102)227-164(274)121(79-100-39-47-104(240)48-40-100)220-153(263)109(31-22-66-200-183(193)194)209-152(262)108(30-21-65-199-182(191)192)210-159(269)118(76-88(2)3)219-162(272)123(85-141(253)254)217-148(258)94(12)204-150(260)97(15)230-293-179(290)127(82-103-45-53-107(243)54-46-103)225-157(267)111(55-59-134(187)244)208-147(257)95(13)205-151(261)114(63-74-296-18)212-155(265)112(56-60-135(188)245)211-156(266)113(57-61-139(249)250)215-168(278)132-37-29-73-237(132)177(287)145(98(16)238)228-149(259)96(14)206-165(275)124(84-137(190)247)232-294-180(291)128(86-142(255)256)207-138(248)87-203-166(276)129-34-25-70-234(129)176(286)125(80-101-41-49-105(241)50-42-101)223-171(281)143(91(8)9)226-170(280)133-38-28-71-235(133)174(284)116(58-62-140(251)252)216-160(270)119(77-89(4)5)221-169(279)130-35-26-69-233(130)173(283)93(11)186/h39-54,88-99,108-133,143-146,230-232,238-243H,20-38,55-87,186H2,1-19H3,(H2,187,244)(H2,188,245)(H2,189,246)(H2,190,247)(H,203,276)(H,204,260)(H,205,261)(H,206,275)(H,207,248)(H,208,257)(H,209,262)(H,210,269)(H,211,266)(H,212,265)(H,213,271)(H,214,277)(H,215,278)(H,216,270)(H,217,258)(H,218,268)(H,219,272)(H,220,263)(H,221,279)(H,222,282)(H,223,281)(H,224,264)(H,225,267)(H,226,280)(H,227,274)(H,228,259)(H,229,273)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,288,289)(H4,191,192,199)(H4,193,194,200)(H4,195,196,201)(H4,197,198,202) |
Clave InChI |
ZECLZCGVVAIWHI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCSC)C(=NC(CC(C)C)C(=NC(C(C)O)C(=O)ONC(CCCNC(=N)N)C(=O)N1CCCC1C(=NC(CCCNC(=N)N)C(=NC(CC2=CC=C(C=C2)O)C(=O)O)O)O)O)O)O)O)N=C(C(CC3=CC=C(C=C3)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(C(CC(C)C)N=C(C(CC(=O)O)N=C(C(C)N=C(C(C)NOC(=O)C(CC4=CC=C(C=C4)O)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(CCSC)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C5CCCN5C(=O)C(C(C)O)N=C(C(C)N=C(C(CC(=N)O)NOC(=O)C(CC(=O)O)N=C(CN=C(C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N=C(C(C(C)C)N=C(C8CCCN8C(=O)C(CCC(=O)O)N=C(C(CC(C)C)N=C(C9CCCN9C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)

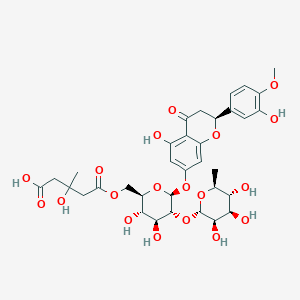
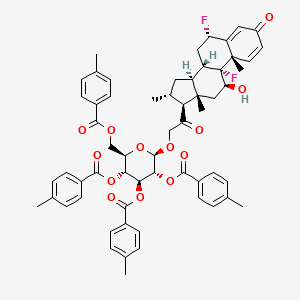
![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
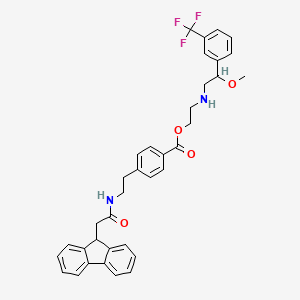
![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)
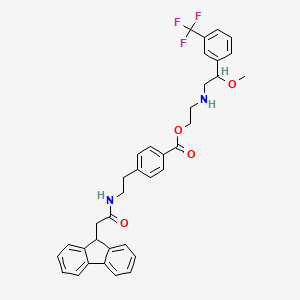
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)

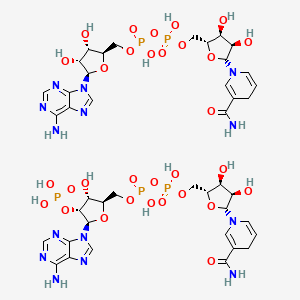
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)
